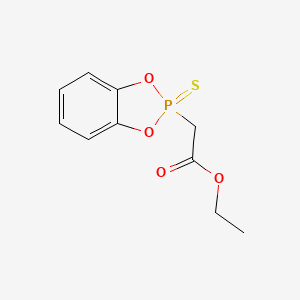
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is a chemical compound with a complex structure that includes a benzodioxaphosphol ring and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxaphosphol derivative with ethyl acetate in the presence of a sulfur-containing reagent. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanylidene group.
Substitution: Various substituents can be introduced into the benzodioxaphosphol ring or the ethyl acetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Aplicaciones Científicas De Investigación
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate involves its interaction with specific molecular targets. The sulfanylidene group and the benzodioxaphosphol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, making the compound valuable for research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2-sulfanylidene-1,3-benzothiazol-3(2H)-yl)acetate: Another compound with a similar sulfanylidene group but different ring structure.
Ethyl 2-(2-sulfanylidene-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Ethyl (2-sulfanylidene-2H-1,3,2lambda~5~-benzodioxaphosphol-2-yl)acetate is unique due to its specific combination of functional groups and ring structure
Propiedades
Número CAS |
88332-72-3 |
|---|---|
Fórmula molecular |
C10H11O4PS |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
ethyl 2-(2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-yl)acetate |
InChI |
InChI=1S/C10H11O4PS/c1-2-12-10(11)7-15(16)13-8-5-3-4-6-9(8)14-15/h3-6H,2,7H2,1H3 |
Clave InChI |
KRMXBOXZPOFIHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP1(=S)OC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


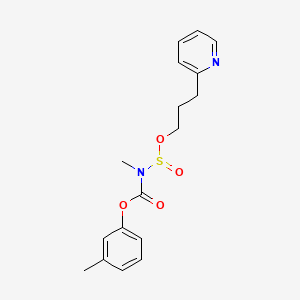


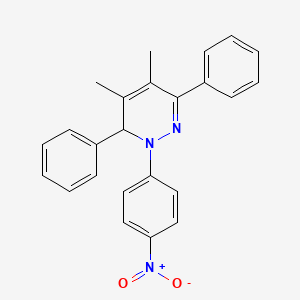
![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
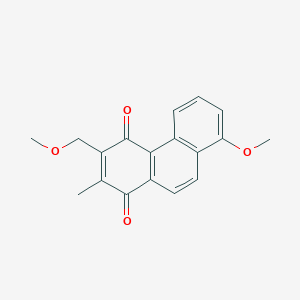

![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)


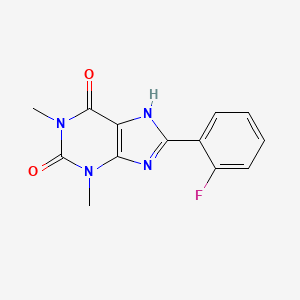
![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)
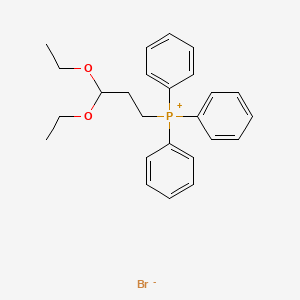
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
